molecular formula C5H11BrO B2996801 5-Bromopentan-2-ol CAS No. 62957-46-4

5-Bromopentan-2-ol

Cat. No.: B2996801
CAS No.: 62957-46-4
M. Wt: 167.046
InChI Key: NUSDREZUSSKAOJ-UHFFFAOYSA-N
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Description

5-Bromopentan-2-ol is an organic compound with the molecular formula C5H11BrO. It is a brominated alcohol, specifically a secondary alcohol, where the bromine atom is attached to the second carbon of the pentane chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromopentan-2-ol can be synthesized through several methods. One common method involves the bromination of pentan-2-ol using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction typically occurs under reflux conditions to ensure complete bromination.

Another method involves the hydrolysis of 5-bromopent-2-ene, where the double bond is first brominated to form 5,5-dibromopentan-2-ol, followed by dehydrobromination to yield this compound.

Industrial Production Methods

In industrial settings, this compound is often produced through the bromination of pentan-2-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. This method allows for large-scale production with high yields.

Chemical Reactions Analysis

Types of Reactions

5-Bromopentan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-bromopentan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield pentan-2-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH-) to form pentan-2-ol, or with cyanide ions (CN-) to form 5-cyanopentan-2-ol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution or sodium cyanide (NaCN) in ethanol.

Major Products Formed

    Oxidation: 5-Bromopentan-2-one

    Reduction: Pentan-2-ol

    Substitution: Pentan-2-ol or 5-cyanopentan-2-ol

Scientific Research Applications

5-Bromopentan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Bromopentan-2-ol depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

Similar Compounds

    4-Bromopentan-2-ol: Similar structure but with the bromine atom on the fourth carbon.

    5-Bromopentan-1-ol: Primary alcohol with the bromine atom on the fifth carbon.

    5-Bromo-1-pentanol: Primary alcohol with the bromine atom on the first carbon.

Uniqueness

5-Bromopentan-2-ol is unique due to its position as a secondary alcohol with the bromine atom on the second carbon. This specific structure allows it to undergo distinct chemical reactions compared to its isomers, making it valuable in various synthetic applications.

Properties

IUPAC Name

5-bromopentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSDREZUSSKAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62957-46-4
Record name 5-bromopentan-2-ol
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